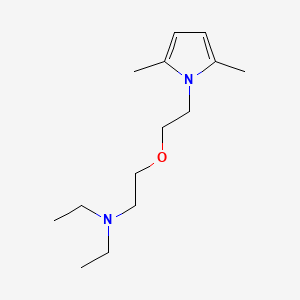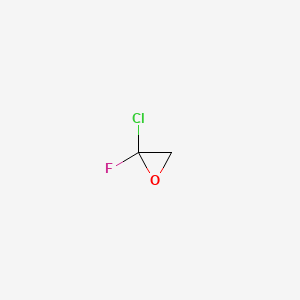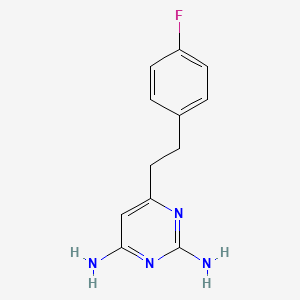
6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This particular compound is characterized by the presence of a 4-fluorophenyl group attached to the ethyl chain, which is further connected to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylacetonitrile and 2,4-diaminopyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at around 80-100°C to facilitate the reaction.
Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and reducing agents like sodium borohydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and controlling the addition of reagents is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It has shown promise in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetonitrile: A precursor in the synthesis of 6-(2-(4-Fluorophenyl)ethyl)-2,4-pyrimidinediamine.
2,4-Diaminopyrimidine: A core structure in the synthesis of various pyrimidine derivatives.
Uniqueness
This compound is unique due to the presence of the 4-fluorophenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with biological targets and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
2260-68-6 |
|---|---|
Formule moléculaire |
C12H13FN4 |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
6-[2-(4-fluorophenyl)ethyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13FN4/c13-9-4-1-8(2-5-9)3-6-10-7-11(14)17-12(15)16-10/h1-2,4-5,7H,3,6H2,(H4,14,15,16,17) |
Clé InChI |
FJLNGUMMTVVRME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC2=CC(=NC(=N2)N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


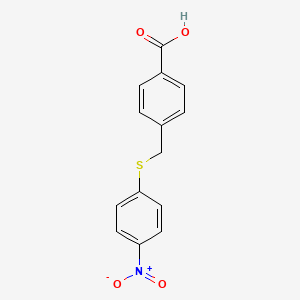
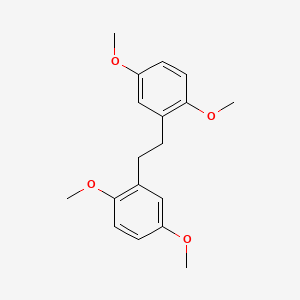
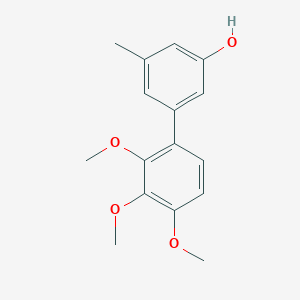
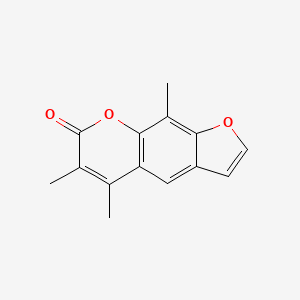
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)
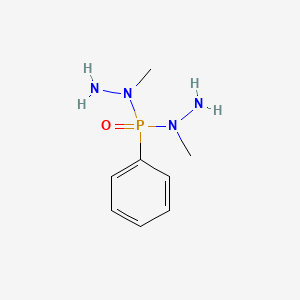
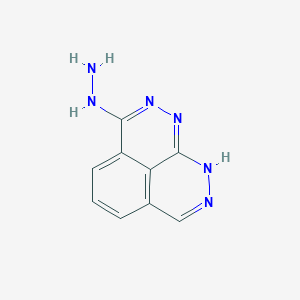
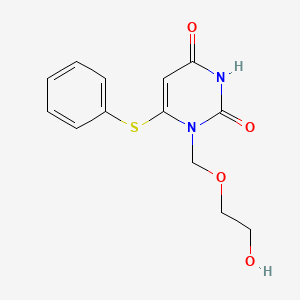


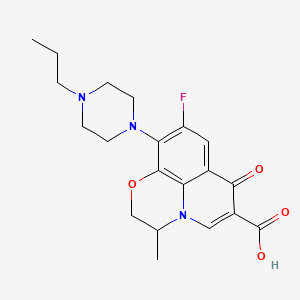
![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
